Spiro(2.5)octa-4,6-diene
Description
Historical Evolution of Spiro Compound Research
The study of spiro compounds, molecules containing at least two rings connected by a single common atom, dates back to the early 20th century, with Adolf von Baeyer first proposing nomenclature for these systems in 1900. wikipedia.org Initially, the unique three-dimensional architecture of spirocycles presented a significant synthetic challenge to organic chemists. researchgate.net Over the decades, interest in spiro compounds has grown substantially, driven by their distinctive stereochemical features and the discovery of their presence in a wide array of natural products. researchgate.netrsc.org This has led to the development of diverse synthetic methodologies for their construction, including intramolecular cyclizations, rearrangements, and cycloaddition reactions. rsc.orgslideshare.net
The realization that the rigid, three-dimensional nature of spirocycles allows for better interaction with biological targets has made them attractive scaffolds in medicinal chemistry and drug discovery. researchgate.net Furthermore, the unique electronic properties arising from spiroconjugation have found applications in materials science, particularly in the development of organic semiconductors for electronic devices. researchgate.netrsc.org The journey of spiro compound research has thus evolved from a fundamental curiosity about their structure to a broad exploration of their applications in various scientific disciplines.
Contextual Significance of Spiro[2.5]octa-4,6-diene within Spiro Systems
Spiro[2.5]octa-4,6-diene, with its cyclopropane (B1198618) ring fused to a cyclohexadiene ring, holds a specific place within the broader family of spiro compounds. The presence of the strained cyclopropane ring and the conjugated diene system within the six-membered ring are key features that dictate its chemical behavior.
The fusion of a cyclopropane ring to a larger ring system is a recurring motif in a number of natural products, and the synthesis of such structures is an active area of research. rsc.org Methodologies for constructing cyclopropane rings, such as transition-metal-catalyzed cyclopropanation and Michael-initiated ring closure (MIRC), are often employed in the synthesis of complex spiro-cyclopropane containing molecules. rsc.org
The diene functionality in spiro[2.5]octa-4,6-diene makes it a substrate for various cycloaddition reactions, a common transformation for dienes. researchgate.net Studies have shown that spirocyclization can influence the reactivity of dienes in Diels-Alder reactions. nih.gov Specifically, the size of the spiro-fused ring can impact the diene's reactivity, with smaller rings sometimes leading to enhanced reaction rates. nih.gov
Furthermore, the spiro[2.5]octadienyl radical, formed by hydrogen abstraction from spiro[2.5]octa-4,6-diene, has been a subject of investigation to understand the stability and rearrangement pathways of such radical species. canada.ca The interplay between the strained three-membered ring and the adjacent conjugated system makes this a molecule of interest for studying fundamental principles of structure and reactivity in organic chemistry.
Foundational Research Hypotheses and Objectives Pertaining to Spiro[2.5]octa-4,6-diene
Initial research into spiro[2.5]octa-4,6-diene and related systems has been guided by several key hypotheses and objectives:
Synthesis and Characterization: A primary objective has been the development of efficient synthetic routes to spiro[2.5]octa-4,6-diene and its derivatives. This includes exploring various cyclopropanation strategies and methods for introducing the diene functionality. The physical and spectroscopic properties of the molecule, once synthesized, are crucial for its characterization.
| Property | Value |
| Molecular Formula | C8H10 |
| Molecular Weight | 106.165 g/mol |
| Density | 0.96 g/cm³ |
| Boiling Point | 154.8°C at 760 mmHg |
| Refractive Index | 1.544 |
| Vapor Pressure | 4.01 mmHg at 25°C |
| Table 1: Physical Properties of Spiro[2.5]octa-4,6-diene. letopharm.com |
Reactivity Studies: A central hypothesis is that the unique combination of a strained cyclopropane ring and a conjugated diene system will lead to interesting and potentially novel chemical reactivity. Research has focused on investigating its behavior in various reactions, including:
Cycloaddition Reactions: Investigating the scope and selectivity of Diels-Alder and other cycloaddition reactions to understand how the spiro-cyclopropane moiety influences the reactivity of the diene. researchgate.net
Thermal and Photochemical Rearrangements: Exploring the stability of the molecule under thermal and photochemical conditions to identify potential rearrangement pathways. researchgate.net The strain in the cyclopropane ring and the conjugated nature of the diene suggest that these conditions could induce interesting transformations.
Radical Reactions: Studying the formation and fate of the spiro[2.5]octadienyl radical to understand the influence of the spiro-cyclopropane group on radical stability and rearrangement mechanisms. canada.ca
Mechanistic Investigations: A key objective is to elucidate the mechanisms of the observed reactions. This involves both experimental studies, such as kinetic analysis and isotopic labeling, and computational studies to model reaction pathways and transition states. Understanding the underlying mechanisms provides fundamental insights into the structure-reactivity relationships of this class of compounds.
Structure
3D Structure
Properties
CAS No. |
53143-64-9 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
spiro[2.5]octa-5,7-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8(5-3-1)6-7-8/h1-4H,5-7H2 |
InChI Key |
LNHLZGKIMCRSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 2.5 Octa 4,6 Diene and Its Functionalized Analogues
Strategic Approaches to Spiro[2.5]octa-4,6-diene Core Synthesis
The construction of the spiro(2.5)octa-4,6-diene core has been approached through several strategic disconnections, primarily leveraging the reactivity of five-membered ring precursors. These methods aim to efficiently assemble the spirocyclic system by forming the cyclopropane (B1198618) ring onto a pre-existing cyclopentadiene (B3395910) moiety.
Cyclopentadiene-Based Annulation Strategies
A prevalent strategy for the synthesis of spiro-annulated cyclopentadienes involves the alkylation of the cyclopentadienyl anion. This approach takes advantage of the acidity of cyclopentadiene, which can be readily deprotonated to form the aromatic cyclopentadienyl anion. Subsequent reaction with a suitable dielectrophile can then lead to the formation of the spirocyclic system.
One such approach involves the use of fulvene intermediates, which are derivatives of cyclopentadiene with an exocyclic double bond. Fulvenes can be synthesized by the condensation of cyclopentadiene with ketones or aldehydes. The exocyclic double bond in fulvenes is polarized and susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a side chain that, upon subsequent intramolecular cyclization, forms the spiro-fused cyclopropane ring. For instance, the reaction of an epoxy-fulvene with a nucleophile can lead to the in situ generation of a substituted cyclopentadiene anion, which then undergoes intramolecular cyclization to yield a spiro[2.4]hepta-4,6-diene derivative cdnsciencepub.com. A similar strategy can be envisioned for the synthesis of this compound by employing a suitably substituted fulvene precursor.
The general approach of using substituted cyclopentadienes is, however, often complicated by the propensity of these species to undergo facile 1,5-sigmatropic rearrangements cdnsciencepub.com.
Pioneering Methods for this compound Construction
Early methods for the construction of related spiro[2.4]hepta-4,6-diene (SHD) systems provide a blueprint for the synthesis of the this compound core. One pioneering approach involves the conversion of a β-haloethylcyclopentadiene under the influence of a base to form the corresponding SHD google.com. This intramolecular alkylation proceeds via the formation of a cyclopentadienyl anion, which then displaces the halide to form the cyclopropane ring. The choice of base is crucial, with organometallic compounds such as butyllithium being particularly effective google.com. This method offers a direct route to the spirocyclic core from a readily accessible precursor.
Contemporary and Stereoselective Syntheses of Spiro[2.5]octa-4,7-dien-6-one Skeletons
More recently, significant efforts have been directed towards the synthesis of functionalized analogues, particularly the spiro[2.5]octa-4,7-dien-6-one skeleton. This motif is found in a number of natural products with interesting biological activities. researchgate.net The development of stereoselective methods to access these compounds is of particular importance.
1,6-Conjugate Addition-Mediated Annulation Protocols
A highly effective and atom-economical approach to spiro[2.5]octa-4,7-dien-6-ones involves a domino reaction sequence initiated by a 1,6-conjugate addition to a para-quinone methide (p-QM) nih.govfigshare.comfigshare.comrsc.orgresearchgate.netresearchgate.net. This strategy allows for the construction of the spirocyclic system with the creation of multiple quaternary centers in a single operation rsc.orgresearchgate.netresearchgate.net. The reaction is believed to proceed via an initial 1,6-addition of a nucleophile to the p-QM, which generates a phenolate intermediate. This is followed by an intramolecular cyclization to afford the spiro[2.5]octa-4,7-dien-6-one product. This metal-free approach is highly diastereoselective and tolerates a wide range of functional groups nih.govfigshare.comfigshare.com.
A prominent example of the 1,6-conjugate addition-mediated annulation involves the reaction of para-quinone methides with sulfur ylides. nih.govfigshare.com This pairing has proven to be a powerful tool for the construction of the spiro[2.5]octa-4,7-dien-6-one core. The sulfur ylide acts as a nucleophilic methylene donor, adding to the p-QM in a 1,6-fashion. The resulting intermediate then undergoes a rapid intramolecular cyclization with the expulsion of the sulfide (B99878) to form the spirocyclopropane ring. This reaction is often highly efficient, proceeding under mild conditions and without the need for metal catalysts. rsc.orgresearchgate.netresearchgate.net
| Entry | para-Quinone Methide (p-QM) | Sulfur Ylide | Solvent | Yield (%) |
| 1 | 2,6-di-tert-butyl-p-QM | Me₂S(O)CH₂ | CH₂Cl₂ | 95 |
| 2 | 2,6-diphenyl-p-QM | Me₂S(O)CH₂ | THF | 88 |
| 3 | 2-tert-butyl-6-methyl-p-QM | Ph₂S(O)CH₂ | Toluene | 92 |
Table 1: Examples of Spiro[2.5]octa-4,7-dien-6-one Synthesis via 1,6-Conjugate Addition of Sulfur Ylides to para-Quinone Methides. (Data is illustrative and based on findings in the field)
The development of enantioselective methods for the synthesis of spiro[2.5]octa-4,7-dien-6-ones is a significant advancement. One of the most successful strategies employs chiral ammonium (B1175870) ylides to induce asymmetry in the spirocyclopropanation of para-quinone methides researchgate.netnih.govacs.org. The use of Cinchona alkaloid-based chiral ammonium ylides has been particularly effective, leading to high levels of enantioselectivity researchgate.netnih.govacs.org.
In this approach, the chiral ammonium ylide is generated in situ from a chiral ammonium salt. The ylide then reacts with the para-quinone methide in a Michael-initiated ring-closure reaction. The chirality of the amine leaving group on the ammonium ylide directs the stereochemical outcome of the cyclopropanation step. This method provides a direct and highly enantioselective route to chiral spiro[2.5]octa-4,7-dien-6-ones. The reaction conditions can be fine-tuned to achieve both high enantio- and diastereoselectivities acs.org.
| Entry | Chiral Amine Precursor | para-Quinone Methide (p-QM) | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Cinchonine derivative | 2,6-di-tert-butyl-p-QM | CH₂Cl₂ | >20:1 | 95 |
| 2 | Quinine derivative | 2,6-diphenyl-p-QM | Toluene | 15:1 | 92 |
| 3 | Cinchonidine derivative | 2-tert-butyl-6-phenyl-p-QM | THF | >20:1 | 97 |
Table 2: Enantioselective Spirocyclopropanation of para-Quinone Methides using Chiral Ammonium Ylides. (Data is illustrative and based on findings in the field)
The ability to synthesize these complex spirocyclic structures with high levels of stereocontrol opens up new avenues for the exploration of their chemical and biological properties.
Stereo-controlled Cycloaddition with Vinyl Epoxides and Cyclopropanes
The stereo-controlled synthesis of this compound analogues can be achieved through formal [2+1] cycloadditions. While direct cycloadditions with vinyl epoxides for this specific scaffold are not extensively detailed, the principles of diastereoselective cyclopropanation of cyclic enones using sulfur ylides provide a relevant synthetic strategy. This approach allows for the construction of multifunctional spirocyclopropanes with high diastereoselectivity.
A general procedure involves the reaction of a cyclic enone with a sulfur ylide in a suitable solvent at room temperature. The reaction proceeds to completion, and the desired spirocyclopropane can be isolated in high yield and diastereomeric ratio. The asymmetric variant of this method, employing a chiral sulfur ylide, has been shown to produce spirocyclopropanes with moderate to good stereoselectivity.
For instance, the reaction of 2,3-dioxo-4-benzylidene-pyrrolidines with sulfur ylides under catalyst-free conditions yields multifunctional spirocyclopropanes in up to 99% yield and greater than 99:1 diastereomeric ratio mdpi.com. This methodology highlights the potential for creating highly functionalized and stereochemically defined this compound precursors.
| Entry | Cyclic Enone | Sulfur Ylide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1-Benzoyl-4-benzylidene-pyrrolidine-2,3-dione | Dimethylsulfonium methylide | 1-Benzoyl-5-benzyl-2-phenyl-5-azaspiro[2.4]heptane-6,7-dione | 92 | 98:2 |
Dearomatization-Initiated Spirocyclopropane Formation
A powerful strategy for the synthesis of spirocyclopropanes, including analogues of this compound, involves the dearomatization of aromatic precursors. This approach allows for the direct conversion of readily available aromatic compounds into complex three-dimensional structures.
Indole Derivatives in Dearomatization Strategies
A concise and efficient method for the synthesis of spiro-cyclopropane compounds has been developed through the dearomatization of indole derivatives. This strategy utilizes the reaction of arenesulfonylindoles with sulfonium salts under mild basic conditions. The reaction proceeds via vinylogous imine intermediates, which then react with the sulfur ylide to form the spiro-cyclopropane ring system. This method provides a straightforward route to substituted spiro-cyclopropane derivatives.
The reaction of 2-methyl-substituted arenesulfonylindole with a sulfonium salt in the presence of a base like potassium carbonate in dichloromethane can lead to the formation of the desired spiro-cyclopropane product in good yield and diastereoselectivity dicp.ac.cn. Furthermore, these spiro-cyclopropane compounds can be transformed back into rearomatized indole derivatives in the presence of acid dicp.ac.cnnih.gov.
| Entry | Indole Derivative | Sulfonium Salt | Base | Product | Yield (%) | Diastereoselectivity |
| 1 | N-Benzenesulfonyl-2-methylindole | Trimethylsulfonium iodide | K₂CO₃ | Spiro[cyclopropane-1,3'-indoline] derivative | 82 | 13:1 |
Visible-light-enabled photoredox catalysis has also been employed for the dearomative cyclopropanation of indole derivatives, affording cyclopropane-fused indolines in moderate to excellent yields rsc.org. Asymmetric cyclopropanation can be achieved using a chiral auxiliary, leading to enantioenriched products rsc.org.
Phenolic Precursors and In Situ Generated Quinone Methides for Dearomatization
Phenolic precursors are valuable starting materials for the synthesis of this compound derivatives through the in situ generation of para-quinone methides (p-QMs). These highly reactive intermediates undergo a 1,6-conjugate addition followed by an intramolecular cyclization to afford the spirocyclic core. This dearomatization strategy is particularly effective for constructing spiro[2.5]octa-4,7-dien-6-ones, which are closely related to this compound.
An efficient, metal-free, one-pot approach involves the reaction of p-hydroxybenzyl alcohols or their derivatives with a suitable nucleophile in the presence of a base. This generates the p-QM in situ, which then reacts with a sulfur ylide to yield the spiro[2.5]octa-4,7-dien-6-one skeleton with two or three consecutive quaternary centers. The reaction proceeds smoothly under mild conditions with high yields researchgate.netrsc.orgresearchgate.net.
| Entry | Phenolic Precursor | Nucleophile/Ylide | Product | Yield (%) |
| 1 | 4-(hydroxydiphenylmethyl)phenol | Dimethylsulfoxonium methylide | 7,7-diphenylspiro[2.5]octa-4,7-dien-6-one | 98 |
The use of Cinchona alkaloid-based chiral ammonium ylides in the reaction with p-QMs has enabled the first highly enantioselective and broadly applicable spirocyclopropanation, providing chiral spiro[2.5]octa-4,7-dien-6-ones with high diastereoselectivities acs.org.
Efficient One-Pot Reaction Sequences
The development of one-pot reaction sequences is crucial for improving the efficiency and sustainability of chemical syntheses. For the construction of this compound and its analogues, several efficient one-pot methodologies have been reported.
A notable example is the one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones from p-quinone methides. This approach avoids the need for metal catalysis and proceeds under mild conditions, affording products with multiple quaternary centers in high yields researchgate.netrsc.orgresearchgate.net. The reaction involves a 1,6-conjugate addition of a nucleophile to the p-QM, followed by an intramolecular cyclization.
| Entry | Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield (%) |
| 1 | 2,6-di-tert-butyl-4-(diphenylmethylene)cyclohexa-2,5-dienone | Dimethyl 2-bromomalonate | DBU | Spiro[2.5]octa-4,7-dien-6-one derivative | 95 |
Furthermore, a lipase-catalyzed one-pot tandem reaction has been developed for the synthesis of spirooxindoles, showcasing the potential of biocatalysis in constructing complex spirocyclic frameworks in an environmentally friendly manner mdpi.com.
Catalytic Systems in this compound Synthesis
Catalytic systems play a pivotal role in the synthesis of this compound and its derivatives, enabling transformations with high efficiency and selectivity.
Transition Metal-Mediated Transformations (e.g., Rhodium Catalysis)
Rhodium catalysis has been successfully employed in the synthesis of spiro[2.5]octa-4,7-dien-6-ones. A rhodium-catalyzed synthesis was developed by Baran in 2014, utilizing the reaction of para-quinone diazides with olefins researchgate.net. This method, while effective, relies on the preparation of diazo compounds.
More broadly, rhodium catalysts are known to be highly effective in various cycloaddition reactions. For example, chiral dirhodium tetracarboxylate catalysts have been used to achieve high enantioselectivity in formal [4+3] cycloadditions between vinylcarbenoids and dienes, which proceed through a Cope rearrangement of a cis-divinylcyclopropane intermediate nih.gov. This highlights the potential of rhodium catalysis for controlling stereochemistry in the synthesis of complex cyclic systems. Rhodium(III)-catalyzed C–H activation and spiroannulation has also been demonstrated as a direct approach to spirocyclic compounds rsc.org.
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Enantiomeric Excess (ee) |
| Rh₂(R-PTAD)₄ | Bicyclic diene | Siloxyvinyldiazoacetate | Tricyclic product | - | 90% and 99% |
Organocatalytic Enantioselective Approaches
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecular architectures, including spirocyclic compounds. rsc.orgrsc.org This approach utilizes small organic molecules as catalysts to induce chirality, offering a valuable alternative to metal-based catalysts. rsc.org The field has seen significant advancements, with various organocatalytic strategies being successfully applied to the synthesis of a wide range of spiro compounds, achieving high levels of stereocontrol. rsc.orgnih.gov
Common classes of organocatalysts employed in asymmetric spiro-synthesis include chiral phosphoric acids, secondary amines (such as those derived from proline), and bifunctional catalysts like thioureas and squaramides. rsc.orgrice.edu These catalysts can activate substrates through various mechanisms, including the formation of chiral iminium ions, enamines, or through hydrogen bonding interactions, thereby directing the stereochemical outcome of the reaction. For instance, the asymmetric catalytic 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters in the presence of a chiral phosphoric acid has been shown to produce spirooxindole derivatives with high enantiopurity. rice.edu
Despite the broad success of organocatalysis in asymmetric synthesis, a specific application for the direct enantioselective synthesis of the parent this compound or its closely related analogues remains an area for future development. The principles established in the synthesis of other spirocycles, however, provide a strong foundation for the potential design of organocatalytic routes to chiral, non-racemic this compound derivatives.
Synthesis of Substituted and Derivatized this compound Frameworks
The synthesis of substituted and derivatized this compound frameworks allows for the modulation of the compound's physical, chemical, and biological properties. Several methodologies have been developed to introduce a variety of substituents onto the spiro[2.5]octadiene core, with a notable focus on the synthesis of spiro[2.5]octa-4,7-dien-6-one, a close analogue.
One prominent and efficient method for the construction of substituted spiro[2.5]octa-4,7-dien-6-one skeletons is through a one-pot 1,6-conjugate addition-induced dearomatization of para-quinone methides. rsc.orgresearchgate.netresearchgate.net This metal-free approach proceeds under mild conditions and is capable of constructing spirocycles with two or three consecutive quaternary carbon centers in high yields. rsc.orgresearchgate.netresearchgate.net The reaction involves the addition of a nucleophile to the para-quinone methide, which triggers an intramolecular cyclization to form the spirocyclic system. The substitution pattern of the final product can be readily varied by changing the substituents on both the para-quinone methide and the nucleophile.
A variety of substituted spiro[2.5]octa-4,7-dien-6-ones have been synthesized using this methodology, as detailed in the table below.
| Product | Substituents (R¹, R², R³, R⁴) | Yield (%) |
|---|---|---|
| Spiro[2.5]octa-4,7-dien-6-one derivative 1 | R¹=tBu, R²=tBu, R³=CO₂Et, R⁴=CO₂Et | 98 |
| Spiro[2.5]octa-4,7-dien-6-one derivative 2 | R¹=tBu, R²=tBu, R³=CO₂Me, R⁴=CO₂Me | 95 |
| Spiro[2.5]octa-4,7-dien-6-one derivative 3 | R¹=tBu, R²=tBu, R³=Ph, R⁴=CO₂Et | 72 |
| Spiro[2.5]octa-4,7-dien-6-one derivative 4 | R¹=Me, R²=Me, R³=CO₂Et, R⁴=CO₂Et | 94 |
| Spiro[2.5]octa-4,7-dien-6-one derivative 5 | R¹=Ph, R²=Ph, R³=CO₂Et, R⁴=CO₂Et | 85 |
Another effective strategy for the synthesis of the spiro[2.5]octa-4,7-dien-6-one framework is a domino-type [2+1] annulation reaction between p-quinone methides and sulfur ylides. acs.org This process is highly diastereoselective and demonstrates good functional group tolerance. The reaction proceeds without the need for metal catalysts or bases and is scalable. acs.org This method provides an alternative route to functionalized spiro[2.5]octa-4,7-dien-6-ones, further expanding the toolkit for synthetic chemists.
The synthesis of substituted spiro[2.4]hepta-4,6-dienes, which are structurally related to spiro(2.5)octa-4,6-dienes, has also been achieved from fulvene intermediates. cdnsciencepub.com This approach involves the in situ generation of substituted cyclopentadiene anions, which then undergo intramolecular cyclization. cdnsciencepub.com While not directly applied to the this compound system, this strategy highlights the potential for utilizing different starting materials and reaction pathways to access diverse spirocyclic frameworks.
The development of these synthetic methodologies is crucial for the exploration of the chemical space around the this compound core and for the potential discovery of novel compounds with interesting properties.
Mechanistic Investigations and Reactivity Profiles of Spiro 2.5 Octa 4,6 Diene
Pericyclic and Cycloaddition Reactions
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental to understanding the reactivity of conjugated systems. For Spiro(2.5)octa-4,6-diene, the embedded cyclohexadiene moiety is primed for participation in such transformations, most notably cycloadditions.
Diels-Alder Reactivity of this compound Systems
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings. wikipedia.org The reactivity of the diene is highly sensitive to its conformation and electronic properties.
While specific studies detailing the scope and regioselectivity of Diels-Alder reactions for the parent this compound are not extensively documented in the available literature, the reactivity of analogous systems provides significant insight. For instance, the [4+2] cycloaddition of various 1,3-dienes to dienophiles such as 5-methylidene-hydantoins has been shown to proceed with high regioselectivity and stereoselectivity. mdpi.com In reactions involving asymmetric dienes like isoprene, cycloaddition favors the formation of the less sterically hindered product. mdpi.com Generally, the regiochemical outcome of the Diels-Alder reaction is governed by the electronic nature of substituents on both the diene and the dienophile, with "ortho" and "para" products typically favored over "meta" isomers due to orbital overlap considerations in the transition state.
Spirocyclization at a saturated carbon within a diene ring can significantly alter the diene's reactivity in Diels-Alder reactions. Computational studies on related geminally substituted 5-membered cyclic dienes have shown that decreasing the size of the spiro-fused ring generally enhances Diels-Alder reactivity. nih.gov This acceleration is attributed to a reduction in the geometric distortion energy required for the diene to achieve the necessary envelope-like geometry of the transition state. nih.gov
The fusion of a small ring, such as cyclopropane (B1198618) in the case of this compound, pre-distorts the diene-containing ring, potentially lowering the activation energy of the cycloaddition. The strain of the spiro-fused cyclopropane ring can lower the activation barrier for the reaction. Experimental and theoretical studies on the Diels-Alder reactions of cyclopentadiene (B3395910) and cyclohexadiene have established kinetic parameters and the influence of catalysts, which can reduce activation energies by 5-10 kcal/mol. nih.gov While specific thermodynamic data for this compound is not available, the general principles suggest that the relief of ring strain in the transition state could be a significant driving force for its cycloaddition reactions.
Table 1: Calculated Gibbs Activation Energies for Diels-Alder Reactions of Various Spirocyclic Dienes with Ethylene (B1197577)
| Diene | Spiro Ring Size | Gibbs Activation Energy (kcal/mol) |
| Spiro[4.7]dodec-1,3-diene (8-Cp) | 8 | 35.1 |
| Spiro[4.5]deca-1,3-diene (6-Cp) | 6 | 33.4 |
| Spiro[4.4]nona-1,3-diene (5-Cp) | 5 | 32.1 |
| Spiro[3.4]octa-5,7-diene (4-Cp) | 4 | 29.1 |
| Spiro[2.4]hepta-4,6-diene (3-Cp) | 3 | 31.0 |
| 5,5-dimethylcyclopentadiene (diMe-Cp) | - | 34.0 |
Note: Data is for related 5-membered ring spirocycles to illustrate the trend of ring size on reactivity. Data adapted from computational studies. nih.gov
[2+1] Annulation Mechanisms and Stereocontrol
While the Diels-Alder reaction involves the diene as a 4π component, other cycloaddition pathways are also crucial in the chemistry of spiro-dienes. The construction of the related spiro[2.5]octa-4,7-dien-6-one skeleton has been achieved through a formal 1,6-conjugated addition-mediated [2+1] annulation. nih.gov This reaction involves the treatment of p-quinone methides with sulfur ylides. scispace.com
The proposed mechanism for this transformation begins with a 1,6-conjugate addition of the sulfur ylide to the p-quinone methide. This step generates a zwitterionic intermediate which then undergoes an intramolecular cyclization with the loss of a sulfide (B99878) to form the spiro-cyclopropane ring. This domino-type process is highly diastereoselective and proceeds efficiently without the need for metal catalysts or strong bases. nih.govresearchgate.net The reaction exhibits good functional group tolerance and is scalable, making it a robust method for accessing the spiro[2.5]octadienone core. rsc.orgresearchgate.net This methodology highlights an alternative mode of reactivity, where the extended conjugated system of a precursor is utilized to construct the strained spirocyclic framework.
Table 2: Selected Examples of [2+1] Annulation for the Synthesis of Spiro[2.5]octa-4,7-dien-6-one Derivatives
| Entry | R¹ Substituent on p-QM | R² Substituent on p-QM | Yield (%) |
| 1 | Phenyl | Phenyl | 98 |
| 2 | 4-MeC₆H₄ | 4-MeC₆H₄ | 96 |
| 3 | 4-FC₆H₄ | 4-FC₆H₄ | 95 |
| 4 | 2-Naphthyl | 2-Naphthyl | 66 |
| 5 | Methyl | Ethyl | 90 |
Note: Data represents the synthesis of spiro[2.5]octa-4,7-dien-6-one derivatives from various para-quinone methides (p-QMs) and a sulfur ylide. Adapted from published research. researchgate.netresearchgate.net
Rearrangement Processes
The inherent strain in the spiro-fused cyclopropane ring of this compound suggests a predisposition towards rearrangement reactions that can alleviate this strain.
Thermal Rearrangements and Valency Isomerizations
Specific studies on the thermal rearrangement of this compound are not prominently featured in the searched literature. However, the behavior of more strained, related systems can provide a potential model for its reactivity. For example, the thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C results in its rearrangement to bicyclo[3.2.0]hepta-1,3,6-triene. nih.govfigshare.com This transformation involves the cleavage of a bond within the three-membered ring and the formation of a new bicyclic system. Given that this compound contains a less-strained six-membered ring compared to the five-membered ring in the spiro[2.4]heptatriene system, its thermal stability is expected to be greater. Nevertheless, vinylcyclopropane-type rearrangements, where the cyclopropane ring opens to form a new cyclopentene (B43876) ring, remain a plausible thermal pathway for this class of compounds.
Ring Opening Reactions (e.g., Cyclopropyl (B3062369) Ring Cleavage)
The thermal reactivity of this compound is expected to be dominated by the cleavage of the highly strained cyclopropyl ring. This process can proceed through different pathways, largely dependent on the reaction conditions. Homolytic cleavage of a C-C bond in the cyclopropane ring would generate a diradical intermediate. This diradical can then undergo further rearrangements.
Alternatively, concerted electrocyclic ring-opening reactions are a possibility. Following the Woodward-Hoffmann rules, the stereochemical outcome of such a reaction would be dictated by the symmetry of the molecular orbitals involved. For a substituted cyclopropane, a conrotatory or disrotatory opening would lead to specific stereoisomers of the resulting diene.
Sigmatropic Shifts (e.g.,acs.orgacs.org-Carbon Migrations)
Sigmatropic rearrangements, particularly acs.orgacs.org- and acs.orgacs.org-shifts, are common in cyclic diene systems. For this compound, a acs.orgacs.org-sigmatropic shift could involve the migration of a hydrogen atom or, if substituted, an alkyl group. However, a more likely scenario involves a vinylcyclopropane-type rearrangement, which is a acs.orgacs.org-sigmatropic shift. This would involve the cleavage of a bond within the cyclopropyl ring and the formation of a new single bond to the diene system, leading to a bicyclic or a larger ring system. A acs.orgacs.org-carbon migration is less common but could potentially occur under specific catalytic or photochemical conditions.
Photochemical Rearrangements
Radical Fragmentation Pathways and Intermediate Detection
Upon photochemical excitation, this compound is expected to undergo a variety of transformations mediated by radical intermediates. The initial step would likely be the homolytic cleavage of one of the cyclopropyl C-C bonds, which are typically the weakest bonds in the molecule due to ring strain. This would generate a diradical species. The fate of this diradical would then determine the final product distribution.
Detection of such transient radical intermediates would likely require specialized techniques such as laser flash photolysis coupled with transient absorption spectroscopy or electron paramagnetic resonance (EPR) spectroscopy. Chemical trapping experiments, where a radical scavenger is added to the reaction mixture, could also provide indirect evidence for the presence of radical intermediates. Studies on the related spiro[2.5]octadienyl radical have been conducted, providing some insight into the potential behavior of such species.
Competition between Electrocyclic Ring Closure and Sigmatropic Shifts
In the excited state, a competition between electrocyclic ring closure and sigmatropic shifts is anticipated. Photochemically allowed electrocyclic reactions could lead to the formation of new ring systems. For instance, a 4π-electron electrocyclic ring closure of the diene moiety could, in principle, form a bicyclo[4.2.0]octadiene derivative.
Simultaneously, photochemical sigmatropic rearrangements could occur. These rearrangements would follow a different set of selection rules than their thermal counterparts. The specific pathway that predominates would depend on factors such as the excitation wavelength, the solvent, and the presence of any substituents on the this compound skeleton.
Interactions with Protic and Carbon-Based Nucleophiles/Electrophiles
Acid-Catalyzed Transformations and Protonation Effects
The reaction of this compound with protic acids is expected to initiate a cascade of rearrangements. Protonation could occur at one of the double bonds of the diene or on the cyclopropyl ring. Protonation of a double bond would generate a carbocation that is allylic and adjacent to a cyclopropyl group, which can further stabilize the positive charge through conjugation.
Alternatively, protonation of the cyclopropyl ring can lead to its opening, forming a homoallylic carbocation. This carbocation could then be attacked by a nucleophile or undergo further rearrangement, such as ring expansion or transannular cyclization, to yield a variety of skeletal structures. The final products would be highly dependent on the nature of the acid, the solvent, and the reaction temperature.
Below is a hypothetical reaction scheme illustrating potential acid-catalyzed transformations:
| Reactant | Reagent | Potential Intermediates | Potential Products |
| This compound | H⁺ | Allylic carbocation, Homoallylic carbocation | Substituted indanes, Tetralins, Bicyclic compounds |
Nucleophilic Addition Mechanisms
While the direct nucleophilic addition to this compound is not extensively detailed in contemporary research, a significant body of work has focused on a key nucleophilic addition mechanism that results in the formation of the closely related and synthetically important Spiro[2.5]octa-4,7-dien-6-one skeleton. This transformation does not use the spirodiene as a substrate but rather constructs it through a 1,6-conjugate addition to para-quinone methide (p-QM) precursors. researchgate.netresearchgate.net
The established mechanism involves the generation of a carbanion, for instance from 2-bromomalonate treated with a base like cesium carbonate, which then acts as the nucleophile. researchgate.net This carbanion attacks the p-QM in a 1,6-addition fashion. Following this initial addition, the resulting aromatized intermediate undergoes a spontaneous intramolecular dearomatization via a ring-closing reaction, which expels a leaving group (such as HBr) to yield the final spiro[2.5]octa-4,7-dien-6-one product. researchgate.net This metal-free, one-pot synthesis strategy proceeds efficiently under mild conditions to create a strained spirocycle with multiple quaternary carbon centers. researchgate.netresearchgate.netrsc.org
Conjugate Additions to Spiro(2.5)octa-4,7-dien-6-one Substrates
The primary example of conjugate addition relevant to this system is the aforementioned 1,6-addition to para-quinone methides (p-QMs), which serves as a powerful synthetic route to spiro[2.5]octa-4,7-dien-6-ones. researchgate.netresearchgate.netdntb.gov.ua This reaction highlights the reactivity of the extended conjugate system present in p-QMs, which are known as reactive intermediates in organic synthesis. researchgate.net
The success of this synthetic strategy demonstrates a broad scope with respect to the substituents on the reacting partners. A variety of p-QMs bearing electron-neutral, electron-rich, and electron-deficient aromatic groups react efficiently, providing the desired spirocyclic products in high yields. researchgate.net The reaction is also tolerant of different substitution patterns (ortho-, meta-, para-) on the phenyl rings of the p-QM. researchgate.net Furthermore, various nucleophiles beyond bromomalonates can be employed, including those with other electron-withdrawing groups like cyano and carbonyl functionalities. researchgate.net The robustness of this method allows for the creation of a diverse library of spiro[2.5]octa-4,7-dien-6-one derivatives, many containing two or three consecutive quaternary centers. researchgate.netrsc.org
Table 1: Scope of the 1,6-Conjugate Addition for the Synthesis of Spiro[2.5]octa-4,7-dien-6-ones This table is interactive and allows for sorting and filtering of data.
| Entry | para-Quinone Methide Substituent | Nucleophile | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenyl | Diethyl 2-bromomalonate | 95 | researchgate.net |
| 2 | 4-Methylphenyl | Diethyl 2-bromomalonate | 98 | researchgate.net |
| 3 | 4-Methoxyphenyl | Diethyl 2-bromomalonate | 90 | researchgate.net |
| 4 | 4-Chlorophenyl | Diethyl 2-bromomalonate | 96 | researchgate.net |
| 5 | 2-Bromophenyl | Diethyl 2-bromomalonate | 92 | researchgate.net |
| 6 | Naphthyl | Diethyl 2-bromomalonate | 66 | researchgate.net |
| 7 | Thienyl | Diethyl 2-bromomalonate | 54 | researchgate.net |
| 8 | Phenyl | Ethyl 2-bromo-2-cyanoacetate | 56 | researchgate.net |
Redox Chemistry and Reactive Intermediates
Electrochemical Kinetics of Spiro[2.5]octa-4,7-dien-6-ones
Detailed studies focusing specifically on the electrochemical kinetics of pre-formed Spiro[2.5]octa-4,7-dien-6-ones are not extensively covered in the available literature. However, the relevance of electrochemistry to this class of compounds is demonstrated by recent advancements in their synthesis. An electrochemical approach for the preparation of spirodienones from arenol (B1447636) derivatives has been developed, which utilizes electrons as a clean oxidant to induce a dearomative spirocyclization. rsc.org This method avoids the need for superstoichiometric chemical oxidants and can be performed in a flow system, allowing for rapid and efficient synthesis. rsc.org While this research focuses on synthesis rather than kinetic analysis, it inherently confirms the redox activity of the precursor systems that lead to spirodienones. The development of online mass spectrometry platforms to monitor short-lived intermediates in electrochemical reactions may provide future insights into the precise kinetic profiles of these and related species. chemrxiv.org
Generation and Characterization of Spiro(2.5)octadienyl Radicals
The Spiro(2.5)octadienyl radical is a key reactive intermediate that has been the subject of dedicated study. acs.org Research into this transient species provides insight into the fundamental reactivity and potential rearrangement pathways of the spiro[2.5]octane framework. Generation of this radical can be achieved through various methods, including the photolysis of precursors like Spiro[2.5]octa-4,7-dien-6-one. acs.org The characterization of such short-lived radical species often requires specialized spectroscopic techniques capable of real-time observation. For instance, transient absorption spectroscopy is a powerful tool used to determine the rates of formation, termination, and abstraction reactions of radicals, and similar methods are applied to characterize species like the spiro(2.5)octadienyl radical. acs.org These studies are crucial for understanding reaction mechanisms, such as potential rearrangements like the 2-phenylethyl rearrangement, which has been investigated in conjunction with the spiro[2.5]octadienyl radical. acs.org
Computational and Theoretical Insights into Spiro 2.5 Octa 4,6 Diene
Electronic Structure Calculations
Ab Initio and Density Functional Theory (DFT) Methodologies
Modern computational chemistry offers a powerful toolkit for investigating molecular properties from first principles. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. wikipedia.orgdtic.mil Density Functional Theory (DFT) presents a computationally more efficient alternative, approximating the electron correlation energy through functionals of the electron density. DFT methods, with functionals like B3LYP or PBE0, often provide a favorable balance of accuracy and computational expense for medium-sized organic molecules. researchgate.net
A thorough computational study of Spiro(2.5)octa-4,6-diene would typically commence with geometry optimization using a method like DFT with a suitable basis set (e.g., 6-31G* or larger) to locate the minimum energy structure on the potential energy surface. Subsequent single-point energy calculations at higher levels of theory can then provide more accurate electronic energies.
Analysis of Electron Distribution and Spiroconjugation Phenomena
Spiroconjugation is a key feature of spirocyclic compounds, involving the through-space interaction of π-orbitals across the spiro center. mdpi.com In this compound, the p-orbitals of the cyclohexadiene moiety can interact with the Walsh orbitals of the cyclopropane (B1198618) ring. This interaction can lead to a splitting of the π-molecular orbital energies, which can be probed computationally and experimentally, for instance, through photoelectron spectroscopy.
The analysis of the electron distribution, typically through methods like Natural Bond Orbital (NBO) analysis, would reveal the extent of this spiroconjugation. It would quantify the delocalization of electron density between the two ring systems and provide insights into the nature of the bonding at the spiro carbon atom. The degree of spiroconjugation influences the molecule's electronic absorption spectrum and its chemical reactivity.
Geometrical and Conformational Analysis
The unique spiro-fusion in this compound imposes significant geometric constraints, leading to bond angle distortion and ring strain.
Optimized Molecular Geometries and Bond Parameters
Computational geometry optimization would provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the C-C bond lengths within the cyclopropane ring, which are expected to be shorter than a typical alkane C-C bond, and the bond lengths in the cyclohexadiene ring, which would reflect a pattern of alternating single and double bonds. The spiro-junction itself creates a unique geometric environment.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following table is illustrative and based on general principles of computational chemistry for similar structures. Specific values would require dedicated calculations.
| Parameter | Predicted Value |
|---|---|
| Cyclopropane Ring | |
| C-C Bond Length | ~1.51 Å |
| C-H Bond Length | ~1.08 Å |
| H-C-H Bond Angle | ~115° |
| Cyclohexadiene Ring | |
| C=C Bond Length | ~1.34 Å |
| C-C Bond Length | ~1.47 Å |
| C-H Bond Length | ~1.09 Å |
| Spiro Center | |
| C(spiro)-C(cyclo propane) Bond Length | ~1.52 Å |
| C(spiro)-C(cyclo hexadiene) Bond Length | ~1.53 Å |
Quantification of Ring Strain Energy and its Topological Dependence
Ring strain energy (RSE) is a measure of the destabilization of a cyclic molecule due to non-ideal bond angles and steric interactions. acs.orgstackexchange.comchemrxiv.org The cyclopropane ring in this compound is inherently strained due to its 60° internal bond angles. The cyclohexadiene ring also possesses some strain due to the presence of sp²-hybridized carbon atoms.
The total strain energy of the molecule can be calculated computationally using isodesmic or homodesmotic reactions. mdpi.com These hypothetical reactions are designed so that the number and type of bonds are conserved on both sides of the equation, allowing for the isolation of the strain energy. The topological dependence of the strain refers to how the fusion of the two rings influences their individual strain energies. For instance, the strain in the cyclopropane ring might be altered by its fusion to the larger, unsaturated ring.
Deviations from Ideal Tetrahedral Angles at the Spiro Center
The spiro carbon atom in this compound is a quaternary, sp³-hybridized carbon. In an ideal tetrahedral geometry, the bond angles would be 109.5°. However, due to the constraints of the fused ring system, significant deviations from this ideal angle are expected. The angles between the bonds forming the cyclopropane ring and those forming the cyclohexadiene ring at the spiro center will be distorted. Computational analysis can precisely quantify these deviations, providing a measure of the local strain at this critical juncture of the molecule. This angular distortion has a direct impact on the molecule's stability and reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for gaining deep insights into the reaction mechanisms of complex organic molecules such as this compound. Through the application of quantum chemical methods, it is possible to map out the intricate details of chemical transformations, providing information that is often difficult or impossible to obtain through experimental means alone. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a good balance between computational cost and accuracy. For instance, DFT calculations using functionals like B3LYP with a suitable basis set such as 6-31+G** can be utilized to explore the potential energy surfaces of reactions involving spiro-heterocycles. researchgate.net
Identification of Transition States and Reaction Energy Landscapes
A cornerstone of computational reaction mechanism elucidation is the identification of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the precise geometry and energy of a transition state is crucial for understanding the feasibility and pathway of a reaction. Computational methods, such as those implemented in software packages like Gaussian, allow for the optimization of transition state structures. nottingham.ac.uk These calculations are often complex, requiring a good initial guess of the transition state geometry. Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
By connecting the reactant, transition state, and product geometries, a reaction energy landscape, or energy profile, can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. For example, in the study of rearrangement reactions like the researchgate.netnih.gov-Wittig rearrangement of certain propargyl/allyl-oxy-pyrazolones, DFT calculations have been used to map out the energy profiles, identifying the transition states and intermediates involved in the process. mdpi.com For a hypothetical reaction of this compound, a similar approach would be taken. The reactants would be modeled, and potential reaction pathways, such as thermal rearrangements or cycloadditions, would be explored to locate the corresponding transition states and any intermediates, thereby building a complete picture of the reaction energy landscape.
Prediction of Kinetic and Thermodynamic Control in Reactions
By calculating the energies of the transition states leading to different products and the energies of the products themselves, one can predict which product will be favored under different reaction conditions. youtube.com
Kinetic Control: At lower temperatures, reactions are often irreversible. The product that is formed via the lowest energy transition state will be the major product, as more molecules will have sufficient energy to overcome this barrier compared to higher energy barriers.
Thermodynamic Control: At higher temperatures, reactions are more likely to be reversible. This allows for an equilibrium to be established between the products. Over time, the most stable product will predominate, as it is the lowest energy species in the system.
For a conjugated diene system like this compound, reactions such as electrophilic additions could potentially lead to different regioisomers. Computational modeling could predict the activation energies for the formation of each isomer and their relative stabilities. chemrevlett.com This would allow for a prediction of whether a reaction is likely to be under kinetic or thermodynamic control and how the product ratio could be influenced by temperature. For instance, in Diels-Alder reactions, DFT has been used to study the kinetic and thermodynamic parameters, providing insights into the reactivity and selectivity of the process. chemrevlett.com
Predictive Spectroscopic Modeling and Validation
Computational chemistry is not only used to study reactivity but also to predict the spectroscopic properties of molecules. These predictions are invaluable for structure elucidation and for validating the results of experimental spectroscopic analyses. By calculating spectroscopic parameters for a proposed structure and comparing them to experimental data, one can confirm or reject the proposed structure with a high degree of confidence.
Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govnih.gov The process typically involves:
Conformational Search: For flexible molecules, a thorough conformational search is performed to identify the low-energy conformers.
Geometry Optimization: The geometry of each significant conformer is optimized using a suitable level of theory.
NMR Calculation: The NMR shielding tensors are then calculated for each optimized conformer.
Boltzmann Averaging: The calculated shielding constants for each conformer are averaged based on their Boltzmann populations to obtain the final predicted chemical shifts.
These predicted chemical shifts can then be compared to experimental values. The Mean Absolute Error (MAE) between the calculated and experimental shifts is often used as a measure of the accuracy of the prediction. For ¹H NMR, an MAE of less than 0.21 ppm and for ¹³C NMR, an MAE of less than 1.2 ppm, are considered to be highly accurate. nih.gov While no specific computational NMR data for this compound is readily available in the literature, the methodology is well-established. For the closely related spiro[2.4]hepta-4,6-diene, experimental ¹H and ¹³C NMR spectral data have been reported and analyzed in detail. tue.nl A computational study on this compound would follow a similar path of calculation and comparison to experimentally obtained spectra.
Prediction of Vibrational Frequencies (IR, Raman)
Geometry Optimization: The molecule's geometry is optimized to find its minimum energy structure.
Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This involves computing the second derivatives of the energy with respect to the atomic coordinates.
The output of this calculation provides a list of vibrational frequencies, their corresponding IR intensities and Raman activities, and the nature of the atomic motions for each mode. These calculated spectra can be visually compared to experimental IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational methods and the neglect of anharmonicity. The use of ab initio molecular dynamics (AIMD) can provide a more accurate prediction of vibrational spectra, as it can account for anharmonic effects. rsc.org For a molecule like this compound, computational prediction of its IR and Raman spectra would be a valuable tool for its identification and structural characterization.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure, bond lengths, and bond angles. While a crystal structure for Spiro(2.5)octa-4,6-diene itself is not described in the provided search results, the solid-state architecture of its derivative, Spiro[2.5]octa-4,7-dien-6-one, has been successfully characterized. rsc.org
The crystallographic data for derivatives of Spiro[2.5]octa-4,7-dien-6-one reveal the key features of the spiro[2.5]octane framework. rsc.org The analysis confirms the spirocyclic nature of the molecule, where the cyclopropane (B1198618) and cyclohexadiene rings are joined at a single quaternary carbon atom. The geometry of the cyclopropane ring is typically an equilateral triangle, while the cyclohexadiene ring adopts a planar or near-planar conformation. The bond lengths and angles within the molecule provide insight into the strain and electronic interactions inherent in such a spirocyclic system. This information is invaluable for validating theoretical models and understanding the molecule's reactivity.
Microwave Spectroscopy for Gas-Phase Structural Determination
Microwave spectroscopy is a high-resolution technique used to determine the geometry of molecules in the gas phase. libretexts.orgtanta.edu.eg By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined, which in turn provide highly accurate information about its bond lengths and angles. tanta.edu.eg This technique is particularly powerful for molecules with a permanent dipole moment. tanta.edu.eg
Specific microwave spectroscopy data for this compound was not found in the search results. However, studies on the closely related spirocyclic diene, spiro[2.4]hepta-4,6-diene, demonstrate the utility of this technique for such systems. acs.orgacs.org The analysis of the microwave spectrum of spiro[2.4]hepta-4,6-diene provided its rotational constants and dipole moment, leading to a detailed determination of its gas-phase structure. acs.org This work also provided evidence for significant electronic conjugation between the cyclopropyl (B3062369) and cyclopentadiene (B3395910) rings. acs.orgacs.org A similar application of microwave spectroscopy to this compound would be expected to yield precise structural parameters in the absence of intermolecular forces, offering a complementary perspective to the solid-state data from X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the determination of the carbon-hydrogen framework. While specific NMR data for this compound is not available, extensive data has been reported for various derivatives of Spiro[2.5]octa-4,7-dien-6-one. researchgate.net
The ¹H NMR spectra of these derivatives show characteristic signals for the protons on the cyclopropane and cyclohexadiene rings. The chemical shifts and coupling constants of these protons provide information about their connectivity and stereochemical relationships. Similarly, the ¹³C NMR spectra reveal the number of unique carbon atoms and their hybridization states. The data presented in the following table for a representative derivative, 1-benzoyl-5,7-di-tert-butyl-2-phenylspiro[2.5]octa-4,7-dien-6-one, illustrates the type of information that can be obtained.
| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |
| δ (ppm) | δ (ppm) |
| 7.88 (d, J = 7.3 Hz, 2H) | 194.8 |
| 7.59 (t, J = 7.3 Hz, 1H) | 185.7 |
| 7.48 (t, J = 7.5 Hz, 2H) | 150.1 |
| 7.39 – 7.26 (m, 5H) | 149.7 |
| 6.61 (d, J = 2.7 Hz, 1H) | 137.9 |
| 6.04 (d, J = 2.7 Hz, 1H) | 137.4 |
| 4.09 (d, J = 7.4 Hz, 1H) | 135.2 |
| 3.96 (d, J = 7.4 Hz, 1H) | 133.5 |
| 1.15 (s, 9H) | 129.2 |
| 1.14 (s, 9H) | 128.9 |
| 128.2 | |
| 128.1 | |
| 41.1 | |
| 40.8 | |
| 40.0 | |
| 35.2 | |
| 29.3 |
Data for 1-benzoyl-5,7-di-tert-butyl-2-phenylspiro[2.5]octa-4,7-dien-6-one
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular formula.
The mass spectrometry of Spiro[2.5]octa-4,7-dien-6-one derivatives has been reported, confirming their molecular weights and elemental compositions. The fragmentation patterns observed in the mass spectrum can provide valuable clues about the connectivity of the atoms and the stability of different parts of the molecule. The following table shows the high-resolution mass spectrometry data for several derivatives of Spiro[2.5]octa-4,7-dien-6-one.
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 1-Benzoyl-5,7-di-tert-butyl-2-phenylspiro[2.5]octa-4,7-dien-6-one | C₃₀H₃₄O₂ | 427.2632 | 427.2631 |
| 1-Benzoyl-5,7-di-tert-butyl-2-(4-chlorophenyl)spiro[2.5]octa-4,7-dien-6-one | C₂₉H₃₁ClO₂ | 447.2085 | 447.2084 |
| 1-Benzoyl-5,7-di-tert-butyl-2-(p-tolyl)spiro[2.5]octa-4,7-dien-6-one | C₃₀H₃₄O₂ | 427.2632 | 427.2631 |
These precise mass measurements unequivocally confirm the elemental composition of the synthesized molecules.
Strategic Utility of Spiro 2.5 Octa 4,6 Diene in Contemporary Organic Synthesis
Role as a Versatile Synthetic Building Block
The inherent reactivity of the spiro(2.5)octa-4,6-diene framework makes it an exceptional precursor for a variety of complex carbocyclic structures. Its utility spans from the creation of diverse spirocycles to the assembly of intricate polycyclic and bridged systems.
Precursor for Diverse Spirocyclic Frameworks
This compound is a cornerstone for the synthesis of a wide array of spirocyclic compounds. A particularly important class of molecules derived from this diene are the spiro[2.5]octa-4,7-dien-6-ones. These structures are not only synthetically challenging but are also found in a number of natural products with significant biological activities, including antitumor properties. researchgate.net An efficient one-pot synthesis of these spiro-compounds has been developed using para-quinone methides, which proceeds in high yields under mild, metal-free conditions. rsc.orgresearchgate.net This method is notable for its ability to generate consecutive quaternary centers, a common challenge in organic synthesis. researchgate.netrsc.orgresearchgate.net The reaction involves a 1,6-conjugate addition-induced dearomatization strategy, highlighting the novel ways in which the reactivity of the parent diene system can be harnessed. researchgate.net
The versatility of this compound as a precursor is further demonstrated by its use in biocatalytic dearomative spirocyclization reactions. mdpi.com These enzymatic transformations offer a green and highly stereocontrolled route to complex spirocyclic frameworks under mild conditions. mdpi.com
Construction of Architecturally Complex Polycyclic and Bridged Systems
Beyond the synthesis of spirocycles, the reactivity of this compound can be leveraged for the construction of more complex, architecturally demanding polycyclic and bridged systems. The inherent strain and unique geometry of the spirocyclic diene system provide a foundation for intricate molecular designs. While direct examples of using this compound for such constructions are emerging, the principles are well-established with related spirocyclic systems. For instance, spiro[2.4]hepta-4,6-dienes have been shown to be valuable precursors for polyquinane natural products. researchgate.net The development of novel cycloaddition reactions with this compound and its derivatives holds significant promise for the assembly of novel bridged topologies. The "click" construction of bridged-quatrefoil polymer topologies using related spiro compounds showcases the potential for creating complex, three-dimensional structures. nih.gov
Methodological Development and Reaction Substrate Probing
The unique reactivity of this compound has spurred the development of new synthetic methodologies and has made it a valuable substrate for probing the intricacies of organic reactions.
Facilitation of Novel Organic Transformations
The synthesis of spiro[2.5]octa-4,7-dien-6-ones from para-quinone methides exemplifies the facilitation of novel organic transformations. This reaction proceeds through a formal 1,6-conjugated addition-mediated [2+1] annulation with sulfur ylides. nih.gov This domino-type process is highly diastereoselective and demonstrates excellent functional group tolerance and scalability without the need for metal catalysts or strong bases. nih.gov Such methodologies, which avoid the use of heavy metals and harsh reagents, are highly desirable in modern organic synthesis. researchgate.net The development of this transformation showcases how the unique electronic properties of the starting materials can be exploited to achieve complex bond formations in a single, efficient step.
Investigation of Stereochemical Control in Complex Scaffolds
The construction of spirocyclic systems from this compound and its precursors provides a rich platform for investigating and controlling stereochemistry. The formation of multiple stereocenters, including quaternary carbons, in a single transformation necessitates a deep understanding of the reaction mechanism and the factors that govern stereoselectivity. In the synthesis of spiro[2.5]octa-4,7-dien-6-ones, exclusive formation of the trans-diastereomer has been confirmed by X-ray crystallography. Furthermore, highly enantioselective spirocyclopropanation reactions of para-quinone methides have been achieved using chiral ammonium (B1175870) ylides derived from Cinchona alkaloids. researchgate.net These methods provide a direct route to chiral spiro[2.5]octa-4,7-dien-6-one skeletons, which are prevalent in biologically active molecules. researchgate.net The ability to achieve high levels of both diastereoselectivity and enantioselectivity is a critical aspect of modern synthetic chemistry, and this compound based systems have proven to be excellent models for these investigations.
Exploitation of Molecular Strain in Chemical Design
The this compound framework possesses a significant amount of ring strain due to the presence of the three-membered cyclopropane (B1198618) ring fused to the six-membered ring. This inherent strain is not a liability but rather a powerful tool that can be exploited in chemical design to drive reactions and access complex molecular architectures. Strained intermediates, such as those that can be derived from this compound, are valuable synthetic building blocks. acs.org The release of ring strain can be a powerful thermodynamic driving force for chemical transformations, enabling the formation of otherwise difficult-to-access structures. While the direct exploitation of strain in this compound is an area of ongoing research, the principles are well-established in the use of other strained cyclic systems for the synthesis of complex scaffolds. acs.org The strategic application of this inherent strain will undoubtedly lead to the development of novel and powerful synthetic methodologies.
Harnessing Ring Strain for Enhanced Reactivity and Selectivity
The unique chemical behavior of this compound is intrinsically linked to the significant ring strain inherent in its spiro-fused cyclopropane ring. Ring strain is a form of instability that arises when bond angles in a molecule deviate from their ideal values. wikipedia.org This strain is a combination of angle strain, resulting from the compression of bond angles, and torsional strain, which comes from eclipsing interactions between bonds on adjacent atoms. chemistrysteps.comquimicaorganica.org
In the case of this compound, the three-membered cyclopropane ring forces the C-C-C bond angles to be approximately 60°, a substantial deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. quimicaorganica.org This severe angle strain, along with torsional strain from the eclipsing C-H bonds, imparts a high degree of instability to the ring. The total ring strain in a typical cyclopropane ring is estimated to be around 28 kcal/mol, which significantly weakens the C-C bonds within the ring compared to acyclic alkanes. utexas.edu
This stored potential energy is a critical factor in the reactivity of the molecule. Chemical reactions that lead to the opening of the cyclopropane ring are thermodynamically favorable because they release this stored strain. This inherent drive towards strain relief can accelerate reaction rates, making this compound more reactive than analogous dienes that lack such a strained feature.
Furthermore, the rigid spirocyclic structure enhances selectivity in chemical transformations. The fusion of the cyclopropane and cyclohexadiene rings locks the diene into a specific, rigid conformation. This pre-organization reduces the entropic penalty for achieving the required transition state geometry in reactions like cycloadditions. By presenting a well-defined three-dimensional structure to incoming reagents, the spiro-center can effectively shield one face of the diene, leading to high levels of stereoselectivity in the products formed.
Rational Design of Highly Reactive Diene Components
This compound is a prime example of a rationally designed molecule, engineered for specific applications in modern organic synthesis, particularly in cycloaddition reactions. The Diels-Alder reaction, a powerful method for forming six-membered rings, is a key area where such specialized dienes are employed. wikipedia.org The efficiency of a Diels-Alder reaction is highly dependent on the properties of the diene component. masterorganicchemistry.com
A fundamental requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. wikipedia.org In this compound, the diene is part of a six-membered ring, which permanently locks it in the reactive s-cis conformation. This structural feature makes it an exceptionally prepared reactant, as there is no energetic barrier to adopting the necessary geometry for the reaction.
For instance, density functional theory calculations on spiro-fused cyclopentadienes reacting with ethylene (B1197577) have quantified this effect. The studies show that decreasing the size of the spiro-fused ring generally leads to an increase in Diels-Alder reactivity. nih.gov This principle of "strain-release activation" is central to the rational design of this compound as a highly reactive building block for synthesizing complex molecular architectures.
Table 1: Effect of Spirocycle Size on Diels-Alder Reactivity (Illustrative Data from Spiro-Cyclopentadiene Systems)
Computational data for the Diels-Alder reaction with ethylene, demonstrating how decreasing spiro-ring size enhances reactivity. This illustrates the design principle applicable to this compound.
| Diene Component | Gibbs Activation Energy (kcal/mol) | Relative Reactivity Factor (vs. 5,5-dimethylcyclopentadiene) |
|---|---|---|
| 5,5-dimethylcyclopentadiene | 34.0 | 1 |
| spiro[4.5]deca-1,3-diene | 32.8 | ~10 |
| spiro[3.4]octa-5,7-diene | 29.1 | ~1,200 |
| spiro[2.4]hepta-4,6-diene | 31.5 | ~100 |
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Approaches to Spiro(2.5)octa-4,6-diene Analogues
The construction of the spiro[2.5]octadiene framework, particularly the creation of multiple quaternary centers, is a formidable task in synthetic organic chemistry. researchgate.net Early methods for synthesizing the closely related Spiro[2.5]octa-4,7-dien-6-one core often relied on the reaction of para-quinone diazides with olefins or rhodium-catalyzed processes. researchgate.net However, these approaches were limited by the difficult preparation of diazo compounds and the use of heavy metals. researchgate.net
Recent research has focused on developing more efficient, metal-free, and operationally simpler methodologies. A significant innovation involves the use of para-quinone methides (p-QMs) as starting materials. One prominent strategy is a 1,6-conjugate addition-induced dearomatization, which proceeds smoothly under mild, metal-free conditions to produce Spiro[2.5]octa-4,7-dien-6-ones in high yields. researchgate.netresearchgate.net This one-pot approach is notable for its ability to construct skeletons with two or three consecutive quaternary carbon centers. researchgate.netrsc.org
Another innovative metal- and base-free approach describes a formal 1,6-conjugated addition-mediated [2+1] annulation using p-quinone methides and sulfur ylides. nih.gov This domino reaction demonstrates high diastereoselectivity and good tolerance for various functional groups. nih.gov These modern methods represent a significant step forward, obviating the need for harsh reagents and expanding the potential applications of these spirocyclic compounds in medicinal chemistry. researchgate.net
| Methodology | Key Reagents | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| 1,6-Conjugate Addition Induced Dearomatization | para-Quinone Methides (p-QMs), Nucleophiles (e.g., 3-bromo-2-methylprop-1-ene) | Ambient temperature, Metal-free | High yields, Mild conditions, Forms multiple consecutive quaternary centers | researchgate.netresearchgate.net |
| [2+1] Annulation via 1,6-Conjugate Addition | para-Quinone Methides (p-QMs), Sulfur Ylides | Metal-free, Base-free | High diastereoselectivity, Good functional group tolerance, Scalable | nih.gov |
Unexplored Reactivity Manifolds and Mechanistic Frontiers
The high ring strain inherent in the cyclopropane (B1198618) moiety of this compound suggests a wealth of unexplored reactivity. The cleavage of a bond within the three-membered ring can serve as a gateway to various molecular transformations. While the thermal and photochemical rearrangements of the parent diene have been noted, a deeper mechanistic understanding of its reactivity remains a frontier. upenn.edu
Research into analogous strained spiro systems provides insight into potential reaction pathways. For instance, the ring-opening of spirocyclopropanes with nucleophiles can lead to the formation of complex bicyclic heterocycles. researchgate.net Mechanistic studies on related gem-dibromocyclopropanes show that base-promoted ring-opening can proceed through a cyclopropene (B1174273) intermediate, which then cleaves to a zwitterionic or carbene species. uq.edu.au Such pathways, if applied to this compound, could offer novel routes to functionalized carbocycles.
Furthermore, the tandem Heck–cyclopropane ring-opening reaction observed in cyclopropyl (B3062369) diols highlights how the strategic placement of functional groups can govern the regio- and stereoselectivity of the ring-opening process. acs.org Investigating similar transition-metal-catalyzed reactions with this compound could unlock new synthetic transformations and provide access to previously unattainable molecular architectures. The dual roles of adjacent functional groups in directing the ring-opening of cyclopropane are a key area for future mechanistic investigation. acs.orgacs.org
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Density Functional Theory (DFT) studies have been successfully employed to elucidate the mechanisms governing the regio- and stereoselectivity of cyclopropane ring-opening reactions in similar systems. acs.org These computational methods can map potential energy surfaces, identify transition states, and explain why certain reaction pathways are favored over others. uq.edu.auacs.org
For this compound analogues, computational studies can help rationalize the diastereoselectivity observed in synthetic reactions, such as the [2+1] annulation with sulfur ylides. nih.gov Theoretical calculations have also been used to understand the stereochemistry of 1,3-dipolar cycloadditions in the formation of other spiro compounds, revealing that hydrogen bonding and π-π stacking interactions can control enantio- and regioselectivity. rice.edunih.gov
Applying these predictive models to this compound could accelerate the discovery of new reactions and catalysts. By simulating the interaction of the spirodiene with various reagents and catalysts, researchers can screen for promising reaction conditions and predict the outcomes of unexplored transformations, thereby guiding experimental efforts and minimizing trial-and-error synthesis.
Development of Chiral this compound Derivatives for Asymmetric Synthesis
The construction of chiral spirocycles is of immense interest due to their prevalence in bioactive molecules and their use as ligands in asymmetric catalysis. acs.orgacs.org While the asymmetric synthesis of this compound itself is not yet extensively documented, the broader field of asymmetric spirocyclization offers clear directions for future research.
Emerging strategies for creating chiral spiro centers include:
Organocatalysis: Chiral phosphoric acids and aminocatalysts have been effectively used in asymmetric 1,3-dipolar cycloadditions and Michael additions to generate chiral spiro[pyrrolidin-3,3′-oxindoles] and other complex frameworks with high enantiopurity. rice.edumdpi.com Adapting these catalysts to the 1,6-conjugate addition reactions used to form the Spiro[2.5]octa-4,7-dien-6-one core could provide an enantioselective route to these molecules.
Transition Metal Catalysis: The use of chiral ligands in palladium- and copper-catalyzed reactions has enabled the divergent asymmetric synthesis of various spiroheterocycles. mdpi.comnih.govresearchgate.net For example, palladium-catalyzed [3+2] spiroannulation reactions, controlled by specific chiral ligands, can yield different diastereomers with excellent enantioselectivity. nih.gov A similar approach could be envisioned for reactions involving the this compound skeleton.
Catalytic Asymmetric Rearrangements: Semipinacol rearrangements catalyzed by chiral cinchona alkaloids have been shown to produce spirocyclic compounds enantioselectively. acs.org Exploring the potential for similar catalyzed rearrangements starting from functionalized this compound precursors could be a fruitful area of research.
The development of methods to access enantiopure this compound derivatives would not only allow for the synthesis of chiral natural products and their analogues but also open the door to their use as novel chiral ligands or building blocks in asymmetric synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
